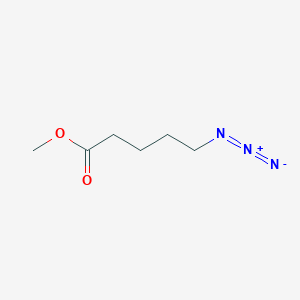
5-アジドペンタン酸メチル
概要
説明
科学的研究の応用
Methyl 5-azidopentanoate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of other organic compounds, particularly in click chemistry for the formation of triazoles.
Biology: It is used in bioconjugation techniques to label biomolecules with azido groups, facilitating the study of biological processes.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5-azidopentanoate can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid methyl ester with sodium azide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, leading to the substitution of the bromine atom with an azido group .
Industrial Production Methods: In industrial settings, the synthesis of Methyl 5-azidopentanoate often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and safety .
化学反応の分析
Types of Reactions: Methyl 5-azidopentanoate undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and suitable solvents.
Substitution: Sodium azide, suitable solvents, and reflux conditions.
Cycloaddition: Alkynes, copper catalysts, and appropriate solvents.
Major Products Formed:
Reduction: Formation of 5-aminopentanoic acid methyl ester.
Substitution: Formation of various substituted pentanoic acid methyl esters.
Cycloaddition: Formation of triazole derivatives.
作用機序
The mechanism of action of Methyl 5-azidopentanoate primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition and reduction. In biological systems, the azido group can be reduced to an amine, which can then interact with biomolecules, leading to various biological effects .
類似化合物との比較
- Methyl 5-azidovalerate
- 5-azidovaleric acid methyl ester
- Pentanoic acid, 5-azido-, methyl ester
Comparison: Methyl 5-azidopentanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. Its azido group provides a unique handle for various chemical transformations, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
methyl 5-azidopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-11-6(10)4-2-3-5-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEZMRVNSROGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561681 | |
| Record name | Methyl 5-azidopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127811-93-2 | |
| Record name | Methyl 5-azidopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















